(S)-2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol
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Overview
Description
(2S)-2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound with the molecular formula C9H8F4O. This compound is characterized by the presence of a trifluoromethyl group and a fluorine atom attached to a phenyl ring, along with an amino group and a hydroxyl group on an ethan-1-ol backbone. It is a chiral molecule, with the (2S) configuration indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a suitable precursor, such as a phenyl derivative, using reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The amino and hydroxyl groups can be introduced through subsequent reactions, such as nucleophilic substitution or reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.
Scientific Research Applications
(2S)-2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study the effects of fluorine and trifluoromethyl groups on biological systems.
Medicine: The compound may have potential therapeutic applications due to its unique chemical properties.
Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism by which (2S)-2-amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol exerts its effects depends on its specific interactions with molecular targets. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol: Similar structure but lacks the amino group.
(2S)-2-Amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol: Similar structure with a different position of the fluorine atom.
Uniqueness
The unique combination of the trifluoromethyl group, fluorine atom, amino group, and hydroxyl group in (2S)-2-amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol gives it distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9F4NO |
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Molecular Weight |
223.17 g/mol |
IUPAC Name |
(2S)-2-amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F4NO/c10-8-5(7(14)4-15)2-1-3-6(8)9(11,12)13/h1-3,7,15H,4,14H2/t7-/m1/s1 |
InChI Key |
GOVQSPRLECVDKT-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)[C@@H](CO)N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(CO)N |
Origin of Product |
United States |
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